molecular formula C8H12N2O B8710996 3-amino-6-propyl-1H-pyridin-2-one

3-amino-6-propyl-1H-pyridin-2-one

Cat. No.: B8710996
M. Wt: 152.19 g/mol
InChI Key: CJEMPHFXOSVOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-6-propyl-1H-pyridin-2-one is a heterocyclic compound with the molecular formula C8H12N2O. It belongs to the pyridinone family, which is known for its versatile applications in medicinal chemistry, agriculture, and industry. Pyridinones are six-membered heterocyclic scaffolds containing a nitrogen and an oxygen atom, making them valuable for various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-propyl-1H-pyridin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-2-pyridone with propyl bromide under basic conditions to introduce the propyl group at the 6-position . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired pyridinone structure .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. These methods include the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. The process typically involves protection and deprotection steps, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-propyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-amino-6-propyl-1H-pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-6-propyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-propyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its propyl group at the 6-position and amino group at the 3-position make it a valuable scaffold for drug design and other applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-amino-6-propyl-1H-pyridin-2-one

InChI

InChI=1S/C8H12N2O/c1-2-3-6-4-5-7(9)8(11)10-6/h4-5H,2-3,9H2,1H3,(H,10,11)

InChI Key

CJEMPHFXOSVOCJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C(=O)N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-cyclopropyl-3-nitro-2-(1H)-pyridinone (2 g, 13.3 mmol) and 10% palladium on carbon (600 mg) in ethyl acetate (100 ml) was stirred at room temperature under an atmosphere of hydrogen overnight. The catalyst was removed by filtration through a bed of Celite and the filtrate concentrated to yield 1.63 g of product as a white microcrystalline solid. 1H NMR (CDCl3) δ 0.94 (t, J=7.3 Hz, 3 H), 1.67 (m, 2 H), 2.49 (t, J=7.5 Hz, 2 H), 4.00 (br s), 5.88 (d, J=7.1 Hz, 1 H), 6.59 (d, J=7.1 Hz, 1 H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.